2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (MNPD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. This compound belongs to the oxadiazole family, which is known for its diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which can improve cognitive function in Alzheimer's disease patients. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, including the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Other potential future directions include the investigation of this compound's effects on other signaling pathways and enzymes involved in disease progression.
Scientific Research Applications
2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also shown promising results in the treatment of Alzheimer's disease, as it can inhibit acetylcholinesterase activity. Additionally, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-8-4-11(5-9-13)15-17-16-14(22-15)10-2-6-12(7-3-10)18(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZLCGYSAKXHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354777 | |
Record name | 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62507-51-1 | |
Record name | 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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